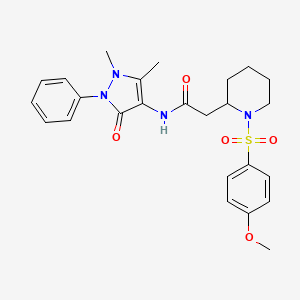

![molecular formula C22H21N3O3S2 B2904270 N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide CAS No. 392236-79-2](/img/structure/B2904270.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

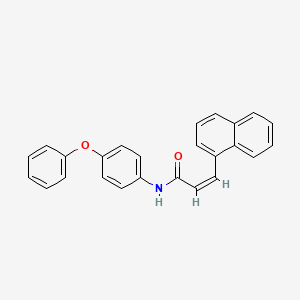

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit anti-tubercular properties and are used in the development of various drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point, yield, and Rf-value can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide has been explored for its potential in cardiac electrophysiological activity. Studies have shown that compounds similar to it exhibit potency in vitro comparable to other class III agents, indicating its potential for treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Photophysical Characteristics

Research into the photophysical properties of compounds containing the N-benzo[e][1,3]benzothiazol moiety, like the one , reveals intriguing solvent polarity effects on absorption-emission properties. This has implications for their use in fluorescence-based applications (Padalkar et al., 2011).

Antimicrobial Properties

Several studies have focused on the antimicrobial potential of N-benzo[e][1,3]benzothiazol derivatives. They have been found to exhibit potent activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Bikobo et al., 2017).

Synthesis and Green Chemistry

The synthesis of benzothiazole compounds, including those similar to N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide, has been a subject of research, especially in the context of green chemistry. These compounds have shown high pharmaceutical and biological activity, making their environmentally friendly synthesis increasingly relevant (Gao et al., 2020).

Chemical Synthesis Techniques

Advanced techniques in chemical synthesis, such as TEMPO-catalyzed electrochemical C–H thiolation, have been utilized to create benzothiazoles. This method is significant for the synthesis of compounds like N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide and has applications in pharmaceuticals and organic materials (Qian et al., 2017).

Fluorescent Sensors

Benzothiazole derivatives have been developed as fluorescent sensors, demonstrating their capability in detecting certain analytes. This application is particularly relevant in the field of analytical chemistry and bioimaging (Suman et al., 2019).

Cytotoxicity and Psychotropic Activity

Research has shown that certain N-benzo[e][1,3]benzothiazol derivatives exhibit cytotoxic effects and psychotropic activity. These compounds have been studied for their potential in treating various psychiatric disorders and in cancer therapy (Zablotskaya et al., 2013).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some thiazole derivatives have shown promising activity in an ethidium bromide efflux inhibition assay .

Action Environment

The physicochemical properties of thiazole, such as its solubility and aromaticity, may influence its interaction with the biological environment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNFYIMAEQIQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)